molecular formula C16H19NO2 B2399696 N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide CAS No. 2097862-79-6

N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide

Cat. No. B2399696
CAS RN: 2097862-79-6
M. Wt: 257.333
InChI Key: IWKCMVJTIFRMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide” is a compound that contains a benzofuran ring, which is a class of compounds ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse. For instance, a 2-arylbenzofuran skeleton can be constructed from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone in the presence of ZnCl2 .

Scientific Research Applications

Enamide Synthesis and Characterization

  • Enamides via Long-distance Migration of Double Bonds : A new method for the preparation of enamides by 'long-distance' migration of the double bond in unsaturated amides was described, showcasing a technique particularly useful for the isomerization of N-(but-3-enyl)amides (Sergeyev & Hesse, 2003).
  • Enaminoketone Derivatives : Studies on enaminoketone derivatives, such as 4-[(4-Methylphenyl)amino]pent-3-en-2-one, provided insights into their structural characteristics and potential applications in material science and pharmaceuticals (Venter, Steyl, & Roodt, 2010).

Biological Activities and Applications

  • Antibacterial Activity of Enaminone Complexes : Enaminone complexes of zinc and iron were prepared and evaluated for their antibacterial action against Escherichia coli and Staphylococcus aureus, revealing significant potential as bactericides (Mahmud et al., 2010).
  • Benzofuran Derivatives in Medicinal Chemistry : The synthesis and study of benzofuran derivatives, such as benzofuranyl-pyran-2-ones and benzofuranyl-pyridones, from naturally occurring furochromones highlighted their potential in developing new pharmacologically active compounds (Keshk, 2004).

Chemical Synthesis and Material Science

  • Synthesis of Fluorinated Compounds : Research into N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides explored their use as precursors in heterocyclic synthesis, underscoring the unique electrophilic reactivity provided by the fluorine atoms (Meiresonne et al., 2015).

Antiviral Research

  • Inhibition of Zika Virus Replication : A study described the identification of a compound that inhibits Zika virus replication by blocking de novo formation of the membranous replication compartment, demonstrating a novel approach to antiviral treatment (Riva et al., 2021).

Safety And Hazards

While the specific safety and hazards of “N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide” are not provided in the search results, it is noted that some benzofuran compounds can be toxic to host cells after long-term administration .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . The development of promising compounds with target therapy potentials and little side effects is a main goal of medical researchers . Therefore, the future research on “N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide” and similar compounds may focus on enhancing their biological activities while minimizing their side effects.

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-3-10-16(18)17-11-6-8-14-12-13-7-4-5-9-15(13)19-14/h2,4-5,7,9,12H,1,3,6,8,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKCMVJTIFRMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCCCC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.